molecular formula C9H9ClF5NO B1431017 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1443980-11-7

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B1431017
CAS No.: 1443980-11-7
M. Wt: 277.62 g/mol
InChI Key: HAKNNVPUXUBLFE-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H8F5NO·HCl and a molecular weight of 277.62 g/mol . This compound is known for its unique chemical structure, which includes both difluoromethoxy and trifluoroethanamine groups. It is commonly used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride stands out due to its trifluoroethanamine group, which imparts unique chemical and biological properties. This makes it particularly valuable in research applications where such properties are desired .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO.ClH/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14;/h1-4,7-8H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNNVPUXUBLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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